![molecular formula C16H10N2OS B5747007 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylthiochromeno[3,4-d]imidazol-4(1H)-one, also known as PTI, is a heterocyclic organic compound with potential applications in scientific research. It belongs to the class of chromenoimidazolones and has been synthesized by several methods.
Mechanism of Action
The mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is not well understood. However, it has been suggested that 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one may exert its biological effects by inhibiting the activity of enzymes such as PTP1B and acetylcholinesterase. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one may also interact with cellular signaling pathways, leading to its observed antitumor, antimicrobial, and anti-inflammatory activities.
Biochemical and Physiological Effects:
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one inhibits the activity of PTP1B and acetylcholinesterase. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to exhibit antitumor activity, inhibiting the proliferation of several cancer cell lines. In addition, 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is also stable under a range of conditions, making it suitable for use in in vitro and in vivo experiments. However, 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has some limitations. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is not well understood, which may limit its use in some applications.
Future Directions
There are several future directions for research on 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one. One area of interest is the development of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one and its potential interactions with cellular signaling pathways. Further studies are also needed to evaluate the potential of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one as a therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
Synthesis Methods
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one can be synthesized by several methods, including the reaction of 2-aminobenzimidazole with 2-hydroxyacetophenone followed by thionation with Lawesson's reagent. Another method involves the reaction of 2-aminobenzimidazole with 2-hydroxychalcone in the presence of trifluoroacetic acid and thionation with phosphorus pentasulfide. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one can also be synthesized by the reaction of 2-aminobenzimidazole with 2-hydroxychalcone in the presence of iodine and sulfur.
Scientific Research Applications
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
properties
IUPAC Name |
1-phenylthiochromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-16-14-15(12-8-4-5-9-13(12)20-16)18(10-17-14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQVKBZFRGZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)
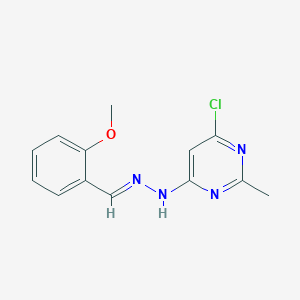
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)
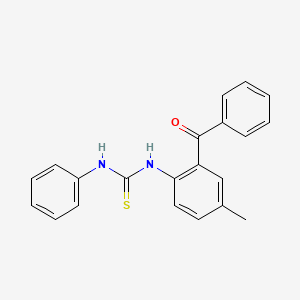
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)
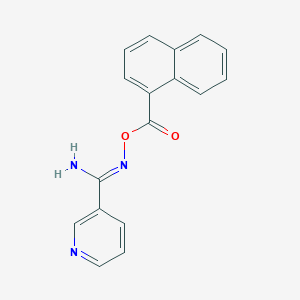
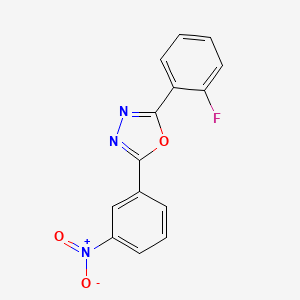
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)
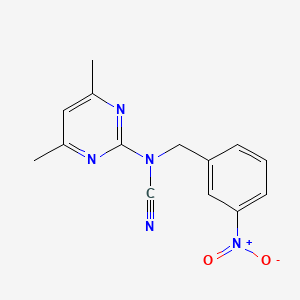
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)
![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)